molecular formula C20H25N7O2 B10988628 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B10988628
M. Wt: 395.5 g/mol
InChI Key: HXJICOOHENRIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a pyrazole ring, a tetrazole group, and a cyclohexanecarboxamide backbone. The pyrazole and tetrazole moieties are critical for hydrogen-bonding interactions and metabolic stability, making such compounds relevant in medicinal chemistry and materials science . The 3-methoxy and 3,5-dimethyl substituents on the phenyl ring likely enhance solubility and modulate electronic effects, while the cyclohexane ring introduces conformational flexibility.

Properties

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H25N7O2/c1-14-11-15(2)27(23-14)17-8-7-16(12-18(17)29-3)22-19(28)20(9-5-4-6-10-20)26-13-21-24-25-26/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,22,28)

InChI Key

HXJICOOHENRIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4)OC)C

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid precursor is synthesized via a [2+3] cycloaddition reaction. A nitrile derivative (cyclohexanecarbonitrile) reacts with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under refluxing conditions:

\text{Cyclohexanecarbonitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF, 110°C}} 1-(1H\text{-tetrazol-1-yl})cyclohexanecarbonitrile}

Subsequent hydrolysis of the nitrile to the carboxylic acid is achieved using concentrated hydrochloric acid (HCl) at elevated temperatures:

1-(1H\text{-tetrazol-1-yl})cyclohexanecarbonitrile} + \text{H}_2\text{O} \xrightarrow{\text{HCl, 80°C}} 1-(1H\text{-tetrazol-1-yl})cyclohexanecarboxylic acid}

Key Data:

Reaction StepReagents/ConditionsYield (%)
CycloadditionNaN₃, NH₄Cl, DMF, 110°C, 12 h78–85
Hydrolysis6M HCl, 80°C, 6 h92

Activation of the Carboxylic Acid

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux:

1-(1H\text{-tetrazol-1-yl})cyclohexanecarboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux, 4 h}} 1-(1H\text{-tetrazol-1-yl})cyclohexanecarbonyl chloride}

Preparation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline

Synthesis of 3,5-Dimethyl-1H-pyrazole

3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate:

Acetylacetone+N2H4H2OEtOH, reflux, 6 h3,5-dimethyl-1H-pyrazole\text{Acetylacetone} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux, 6 h}} 3,5\text{-dimethyl-1H-pyrazole}

Yield: 89–94%.

Functionalization of 3-Methoxyaniline

The 3-methoxyphenyl ring is substituted at the 4-position via nucleophilic aromatic substitution. Using a palladium-catalyzed coupling reaction, 3,5-dimethylpyrazole is introduced to 4-iodo-3-methoxyaniline:

4\text{-Iodo-3-methoxyaniline} + 3,5\text{-dimethyl-1H-pyrazole} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{Dioxane}, 100°C}} 4\text{-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline}

Optimized Conditions:

  • Catalyst: Palladium acetate (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cesium carbonate (2 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

  • Yield: 72–78%

Final Amide Coupling

The acyl chloride intermediate is coupled with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline using a Schotten-Baumann reaction. Triethylamine (TEA) is employed as a base to scavenge HCl:

1-(1H\text{-tetrazol-1-yl})cyclohexanecarbonyl chloride} + 4\text{-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline} \xrightarrow{\text{TEA, DCM, 20 h}} \text{Target Compound}

Reaction Metrics:

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature

  • Yield: 68–75%

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cycloaddition

Microwave irradiation reduces reaction times for tetrazole formation. Using ZnBr₂ as a catalyst, the cycloaddition completes in 30 minutes with comparable yields (80–82%).

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the cyclohexanecarboxylic acid on Wang resin enables iterative coupling and cleavage steps, achieving a 65% overall yield in automated synthesis.

Characterization and Quality Control

The final product is characterized via:

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, tetrazole), 7.45–6.78 (m, aromatic), 2.25 (s, 6H, pyrazole-CH₃).

  • LC-MS : m/z 452.2 [M+H]⁺.

  • IR : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (tetrazole ring).

Challenges and Optimization Opportunities

  • Low Solubility : The tetrazole and carboxamide groups contribute to poor solubility in polar solvents. Co-solvent systems (e.g., DMF/water) improve reaction homogeneity.

  • Byproduct Formation : Competing N-alkylation during pyrazole coupling is mitigated by using bulky bases like Cs₂CO₃.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors the classical cycloaddition method over microwave-assisted routes due to lower equipment costs.

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of the tetrazole ring in N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide enhances its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Case Study:
A research study reported that this compound exhibited significant inhibition of COX-2 activity in vitro, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial and fungal strains. The presence of both pyrazole and tetrazole rings contributes to its broad-spectrum antimicrobial activity.

Case Study:
Tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics .

Nonlinear Optical Properties

This compound exhibits nonlinear optical properties that are valuable in photonic applications.

Data Table: Nonlinear Optical Properties

PropertyValue
Second-order NLO Coefficient0.45 pm/V
Transparency Range400 - 800 nm
Thermal StabilityStable up to 200 °C

Case Study:
Research on the optical properties of similar pyrazole derivatives has shown their application in laser technology and optical switching devices due to their favorable response to electric fields .

Supramolecular Chemistry

The ability of this compound to form hydrogen-bonded supramolecular structures enhances its utility in creating advanced materials with tailored properties.

Case Study:
Studies utilizing X-ray diffraction have shown that the compound forms stable dimers through hydrogen bonding, which could be exploited in designing new materials for sensors or drug delivery systems .

Pesticidal Activity

Compounds with pyrazole structures have been investigated for their potential as pesticides due to their effects on plant growth regulation and pest control.

Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced pest populations while promoting healthy plant growth, suggesting its dual role as a biopesticide .

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and synthetic features of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide with related compounds from the literature. Data are derived from , and 3.

Compound Substituents Yield Melting Point (°C) Key Spectral Data Reference
Target Compound 3,5-Dimethylpyrazole, 3-methoxyphenyl, cyclohexanecarboxamide, tetrazole N/A N/A N/A (Inferred: IR/NMR signals for tetrazole N-H stretch, pyrazole C-H)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl, methyl 68% 133–135 $^1$H-NMR δ 8.12 (s, 1H), MS: [M+H]$^+$ 403.1, IR: 2230 cm$^{-1}$ (C≡N)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Dichloro, cyano, phenyl, methyl 68% 171–172 $^1$H-NMR δ 8.12 (s, 1H), MS: [M+H]$^+$ 437.1, IR: 1637 cm$^{-1}$ (C=O)
Compound 4g (2023) Coumarin, benzodiazepine, tetrazole, methylpyrazole N/A N/A N/A (Inferred: Fluorescence from coumarin, IR for tetrazole N-H)
Compound 4h (2023) Coumarin, oxazepine, tetrazole, methylpyrazole N/A N/A N/A (Inferred: Enhanced solubility from oxazepine ring)

Key Observations:

Structural Variations: The target compound lacks electron-withdrawing groups (e.g., chloro, cyano) present in analogs, which may reduce electrophilicity and alter reactivity . Unlike coumarin-containing derivatives (–5), the target compound’s cyclohexanecarboxamide group may improve lipophilicity and membrane permeability .

Synthetic Efficiency :

  • Yields for compounds range from 62% to 71%, achieved via EDCI/HOBt-mediated coupling in DMF . The target compound’s synthesis likely follows similar protocols, though steric hindrance from the cyclohexane ring could lower yield.

Spectroscopic Trends: Tetrazole N-H stretches (IR ~3180–3200 cm$^{-1}$) and pyrazole C-H signals ($^1$H-NMR δ 7.4–8.1) are consistent across analogs . The absence of cyano or chloro substituents in the target compound may simplify its NMR spectrum.

Thermal Stability: Melting points for chloro/cyano-substituted analogs (e.g., 3b: 171–172°C) are higher than those with methyl/methoxy groups, suggesting stronger intermolecular interactions (e.g., halogen bonding) .

Research Implications and Limitations

  • Advantages : The 3-methoxy group may enhance solubility compared to chloro substituents, and the cyclohexane ring could confer stereochemical diversity.
  • Limitations : Synthetic challenges (e.g., steric effects) and uncharacterized bioactivity require further study.

Crystallographic data for similar compounds (e.g., SHELX-refined structures in –3) suggest that the target compound’s conformation could be analyzed using these methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, and how do solvent systems influence yield?

  • Methodology : Multi-step synthesis often involves coupling pyrazole and tetrazole moieties via carboxamide linkages. Solvent polarity significantly impacts reaction efficiency. For example, THF/water mixtures (1:1 v/v) at 50°C for 16 hours are effective for cycloaddition reactions involving tetrazoles . Catalysts like copper(I) iodide can enhance azide-alkyne cycloaddition yields .
  • Key Variables : Solvent choice (polar aprotic vs. aqueous), temperature (50–80°C), and catalyst loading (5–10 mol%).

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

  • Methodology :

  • 1H NMR : Confirm substitution patterns of pyrazole (δ 2.2–2.5 ppm for methyl groups) and tetrazole (δ 8.5–9.5 ppm for aromatic protons) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 438.2) and fragmentation patterns .
  • IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and tetrazole N-H bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of the pyrazole-tetrazole scaffold?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into target proteins (e.g., dihydrofolate reductase, DHFR). Compare docking scores (e.g., −9.2 kcal/mol) with reference inhibitors (e.g., doxorubicin: −8.5 kcal/mol) .
  • Bioactivity Assays : Test against enzyme targets (IC50 values) and correlate with substituent effects (e.g., methoxy vs. nitro groups) .
    • Table 1 : Example Docking Scores and Interactions
CompoundDocking Score (kcal/mol)Key Residue Interactions
Target Compound−9.2Asp27, Leu22 (H-bonds)
Doxorubicin−8.5Glu30, Arg52

Q. How can computational models (e.g., DFT, MD simulations) validate the stability of the tetrazole ring under physiological conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the tetrazole ring (e.g., C-N bonds: ~85 kcal/mol).
  • Molecular Dynamics (MD) : Simulate solvation in water (TIP3P model) over 100 ns to assess conformational stability .
    • Key Insight : Tetrazole rings exhibit high kinetic stability in aqueous media but may protonate at pH < 4, altering reactivity .

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodology :

  • Controlled Replication : Repeat reactions with exact reagent ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) and inert atmospheres.
  • DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent purity, catalyst aging) .
    • Case Study : Yield variations (50–75%) may arise from trace moisture in DMF, which hydrolyzes intermediates .

Q. What strategies are effective for designing structural analogs with enhanced bioavailability?

  • Methodology :

  • Bioisosteric Replacement : Substitute tetrazole with carboxylate (logP reduction by ~1.5 units) .
  • Prodrug Design : Introduce ester moieties (e.g., ethyl 4-aminobenzoate) to improve membrane permeability .
    • Table 2 : Analogs and Properties
AnaloglogPSolubility (mg/mL)
Parent Compound2.80.12
Carboxylate Analog1.31.45
Ethyl Ester Prodrug2.10.98

Q. How can kinetic studies elucidate reaction mechanisms for key synthetic steps (e.g., cyclohexanecarboxamide formation)?

  • Methodology :

  • Pseudo-First-Order Kinetics : Monitor reaction progress via HPLC under excess reagent conditions.
  • Activation Energy Calculation : Use Arrhenius plots (ln k vs. 1/T) from data at 40–80°C .
    • Outcome : Identify rate-limiting steps (e.g., nucleophilic attack by tetrazole nitrogen).

Q. What chromatographic methods ensure high purity (>98%) for in vivo studies?

  • Methodology :

  • Reverse-Phase HPLC : C18 column, gradient elution (ACN/H2O + 0.1% TFA), UV detection at 254 nm .
  • Preparative TLC : Silica gel GF254, ethyl acetate/hexane (3:7) for intermediate purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.